

Spectral Analysis of 2-Iodo-6-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-6-nitrophenol

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This technical guide provides an in-depth overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for the compound **2-Iodo-6-nitrophenol**. Due to the absence of publicly available experimental spectra, this document presents predicted NMR data obtained from computational models. It also outlines a standard experimental protocol for the acquisition of such data, which can be adapted for practical laboratory work.

Molecular Structure

The structure of **2-Iodo-6-nitrophenol** is characterized by a phenol ring substituted with an iodine atom at the C2 position and a nitro group at the C6 position. This substitution pattern significantly influences the electronic environment of the aromatic protons and carbon atoms, which is reflected in their respective NMR chemical shifts.

Caption: Molecular Structure of **2-Iodo-6-nitrophenol**.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **2-Iodo-6-nitrophenol** is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and iodo groups and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ^1H NMR Data for **2-Iodo-6-nitrophenol**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.85	Doublet of doublets (dd)	8.0, 1.5
H-4	7.10	Triplet (t)	8.0
H-5	8.20	Doublet of doublets (dd)	8.0, 1.5
OH	11.5 (broad)	Singlet (s)	-

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration and is expected to appear as a broad singlet.

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR spectrum will display six unique signals, one for each carbon atom in the benzene ring. The chemical shifts are significantly affected by the attached functional groups.

Table 2: Predicted ^{13}C NMR Data for **2-Iodo-6-nitrophenol**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1 (C-OH)	155.0
C-2 (C-I)	90.5
C-3	130.0
C-4	125.5
C-5	140.0
C-6 (C-NO ₂)	145.0

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring ^1H and ^{13}C NMR spectra of **2-Iodo-6-nitrophenol**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **2-Iodo-6-nitrophenol**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- The spectrometer should be locked to the deuterium signal of the solvent.
- Shimming should be performed to optimize the magnetic field homogeneity.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').

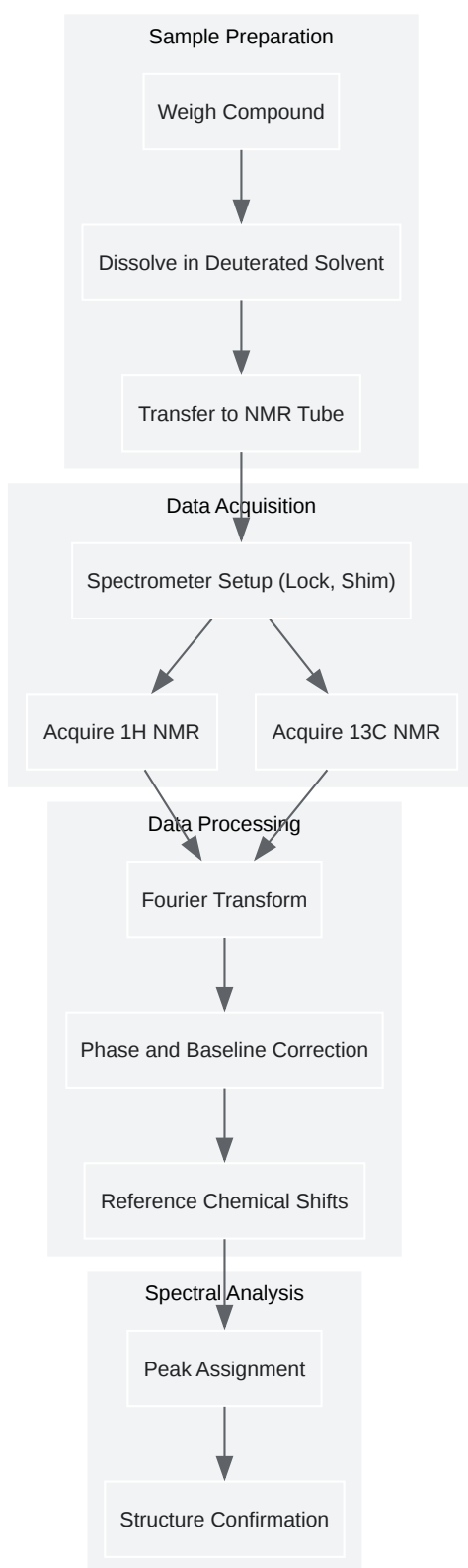
- Number of Scans: 1024 to 4096 scans are generally required due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): A range of approximately 0 to 200 ppm.

5. Data Processing:

- The acquired Free Induction Decay (FID) should be Fourier transformed.
- Phase correction and baseline correction should be applied to the resulting spectrum.
- The chemical shifts should be referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting NMR data for a compound like **2-Iodo-6-nitrophenol** follows a logical sequence.



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Caption: Experimental workflow for NMR analysis.

This guide provides a foundational understanding of the expected NMR spectral characteristics of **2-Iodo-6-nitrophenol** and a practical framework for its experimental analysis. Researchers can use this information for compound identification, purity assessment, and further structural elucidation studies.

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